molecular formula C6H5BrINO B2632639 6-Bromo-2-iodo-3-methoxypyridine CAS No. 2140305-26-4

6-Bromo-2-iodo-3-methoxypyridine

Cat. No. B2632639
CAS RN: 2140305-26-4
M. Wt: 313.92
InChI Key: ISSFHZFLCMOCSO-UHFFFAOYSA-N
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Description

6-Bromo-2-iodo-3-methoxypyridine is a heterocyclic organic compound that belongs to the pyridine family. It is a highly functionalized pyridine derivative that has been extensively studied for its potential applications in the field of medicinal chemistry. The compound is known for its unique chemical properties, which make it an attractive target for researchers interested in developing novel drugs and therapeutic agents.

Scientific Research Applications

1. Synthesis and Structural Characterization

6-Bromo-2-iodo-3-methoxypyridine has been utilized in various synthesis and structural characterization studies. For instance, it has been used as a precursor in the synthesis of hydroxylated bipyridines. The compound 3,4′-Dihydroxy-2,3′-bipyridine was obtained by coupling 2-iodo-3-methoxypyridine and 3-bromo-4-methoxypyridine, followed by subsequent ether cleavage (Dehmlow & Schulz, 1987). Moreover, the protonation sites and hydrogen bonding in salts of related compounds have been extensively studied, revealing different molecular conformations and intermolecular hydrogen bonding patterns (Böck et al., 2021).

2. Reactions and Mechanisms

The compound has also been involved in studies focusing on reaction mechanisms and pathways. For instance, the directive influence of the N-oxide group during nitration of derivatives of pyridine N-oxide was examined, showing the formation of specific nitro derivatives from 3-bromo-5-methoxypyridine-N-oxide (Hertog et al., 2010). Additionally, studies on the deprotonative metalation of aromatic compounds using mixed lithium–iron combinations have provided insights into reaction mechanisms and the impact of the nature of the electrophile on the formation of specific derivatives (Nagaradja et al., 2012).

3. Development of Antiproliferative Agents

In the field of medicinal chemistry, 6-Bromo-2-iodo-3-methoxypyridine-related compounds have been investigated for their antiproliferative activity. A study on the synthesis of N-pyridyl azoles and their evaluation for antiproliferative activity in melanoma cells is an example of the compound's relevance in drug development (Hedidi et al., 2016).

properties

IUPAC Name

6-bromo-2-iodo-3-methoxypyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrINO/c1-10-4-2-3-5(7)9-6(4)8/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISSFHZFLCMOCSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(N=C(C=C1)Br)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrINO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.92 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Bromo-2-iodo-3-methoxypyridine

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